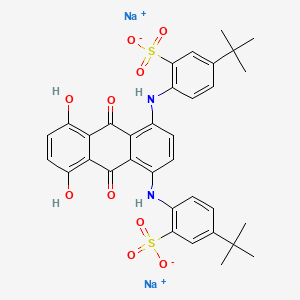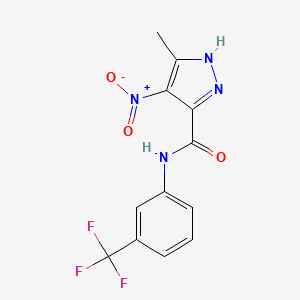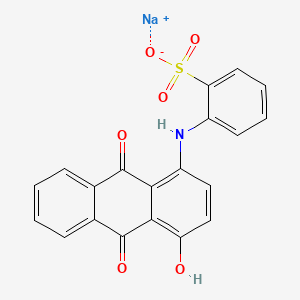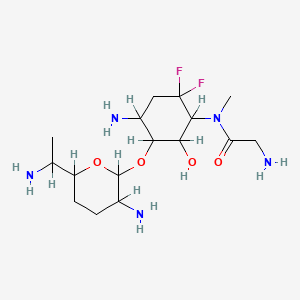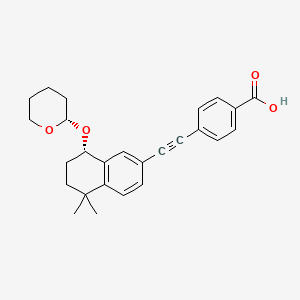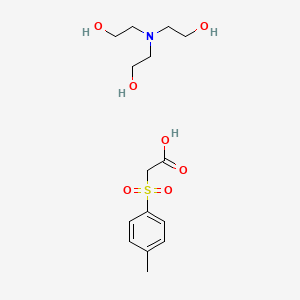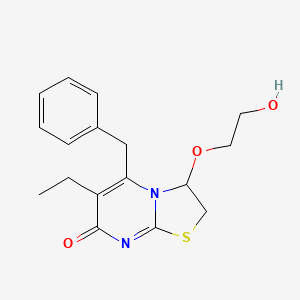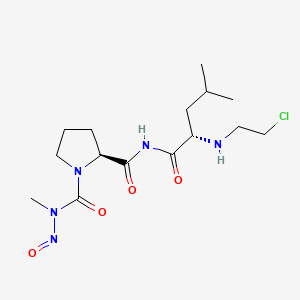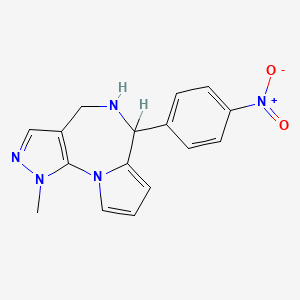
Cobalt(II) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) isodecanoate is a coordination compound with the molecular formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically involves dissolving cobalt(II) acetate in a suitable solvent, such as ethanol, and then adding isodecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Used in the production of coatings, adhesives, and as a drying agent in paints and inks.
Mécanisme D'action
The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt used in similar applications.
Cobalt(II) chloride: Commonly used in laboratory and industrial applications.
Cobalt(II) nitrate: Used in the preparation of other cobalt compounds and as a catalyst.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand, isodecanoic acid, which imparts distinct solubility and reactivity properties compared to other cobalt(II) salts. This makes it particularly useful in applications where specific solubility and reactivity are required .
Propriétés
Numéro CAS |
84195-99-3 |
|---|---|
Formule moléculaire |
C20H38CoO4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


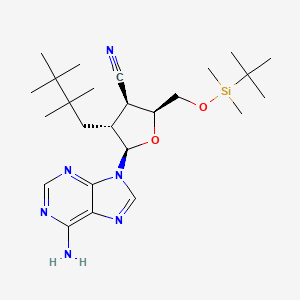
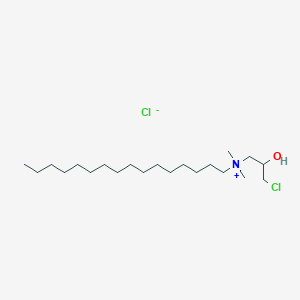
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
